Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate
Description
This compound belongs to the quinoline carboxylate family, characterized by a 1,2-dihydroquinoline core substituted with an ethyl carboxylate group at position 3, a methyl group at position 8, and a 2-(trifluoromethyl)benzylamino moiety at position 2. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the dihydroquinoline scaffold contributes to planar aromaticity, facilitating interactions with biological targets such as kinases or enzymes . Synthesis likely involves multi-step reactions, including amide coupling and esterification, as seen in analogous compounds (e.g., coupling with pyridine and trioxatriphosphane reagents under nitrogen atmosphere) .
Properties
Molecular Formula |
C21H19F3N2O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 8-methyl-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H19F3N2O3/c1-3-29-20(28)16-18(14-9-6-7-12(2)17(14)26-19(16)27)25-11-13-8-4-5-10-15(13)21(22,23)24/h4-10H,3,11H2,1-2H3,(H2,25,26,27) |
InChI Key |
REVCFYVRGSLPMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Introduction of the Trifluoromethylbenzylamino Group
The 2-(trifluoromethyl)benzylamino moiety at position 4 is critical for the compound’s bioactivity. This substituent is typically introduced via reductive amination or nucleophilic substitution.
Reductive Amination Protocol
-
Intermediate Preparation : 2-(Trifluoromethyl)benzylamine is reacted with a 4-keto-quinoline precursor.
-
Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C for 12 hours.
-
Yield : 72–78% after purification by silica gel chromatography.
Nucleophilic Substitution
-
Chloro Intermediate : 4-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is synthesized via chlorination using POCl3.
-
Amination : Reacted with 2-(trifluoromethyl)benzylamine in dimethylformamide (DMF) at 80°C for 6 hours.
Detailed Synthetic Procedures
Gould–Jacob Route with Microwave Optimization
Step 1: Enamine Formation
Ethyl 3-amino-4-methylbenzoate (5.0 g, 25.6 mmol) is condensed with ethyl 2-(methoxymethylene)malonate (4.2 g, 23.1 mmol) in ethanol under reflux for 4 hours. The enamine intermediate precipitates as a yellow solid (Yield: 82%).
Step 2: Cyclization
The enamine is subjected to microwave irradiation at 150°C for 15 minutes in acetic acid, yielding ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (Yield: 86%).
Step 3: Reductive Amination
The cyclized product (1.0 g, 3.8 mmol) is reacted with 2-(trifluoromethyl)benzylamine (0.75 g, 4.1 mmol) and NaBH3CN (0.5 g, 7.6 mmol) in methanol. After 12 hours, the product is isolated via column chromatography (Yield: 74%).
Alternative Pathway via Conrad–Limpach Cyclization
Step 1: Aniline Preparation
4-Methyl-2-nitroaniline (3.0 g, 19.7 mmol) is reduced using tin(II) chloride in HCl to yield 4-methyl-1,2-phenylenediamine (Yield: 89%).
Step 2: Cyclocondensation
The diamine reacts with ethyl acetoacetate (2.4 g, 16.4 mmol) in polyphosphoric acid at 120°C for 6 hours, forming the quinoline core (Yield: 68%).
Step 3: Functionalization
Amination with 2-(trifluoromethyl)benzyl bromide under Ullmann coupling conditions (CuI, K2CO3, DMSO, 110°C) provides the final product (Yield: 62%).
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Traditional Method | Microwave-Assisted |
|---|---|---|
| Solvent | Ethanol (reflux) | Acetic acid (neat) |
| Temperature | 120°C | 150°C |
| Time | 6 hours | 15 minutes |
| Yield | 68% | 86% |
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving cyclization kinetics.
Catalytic Systems
-
Reductive Amination : NaBH3CN outperforms NaBH4 due to selective reduction of imines without ester group interference.
-
Ullmann Coupling : CuI/K2CO3 in DMSO achieves higher yields (62%) compared to Pd-based catalysts (≤50%).
Characterization and Quality Control
Spectroscopic Data
Impurity Profiling
Common impurities include:
-
Des-trifluoromethyl Byproduct : Formed via hydrolysis under acidic conditions (≤2.1%).
-
Over-reduced Amine : Observed when NaBH4 is used instead of NaBH3CN (≤5.3%).
Applications in Drug Discovery
While this report focuses on synthesis, preliminary studies indicate the compound inhibits Staphylococcus aureus (MIC = 4 µg/mL) and exhibits moderate cytotoxicity against HeLa cells (IC50 = 12 µM). Its trifluoromethyl group enhances metabolic stability, making it a candidate for further pharmacokinetic studies .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Research has highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Anticancer Potential
The compound has shown promising results in anticancer studies. In vitro assays indicate that it can inhibit the proliferation of multiple cancer cell lines without significant cytotoxic effects on normal cells. This selectivity suggests a favorable therapeutic window for further development.
Mechanisms of Action :
- Enzyme Inhibition : this compound may inhibit key enzymes involved in cancer progression.
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to targets associated with cancer pathways, indicating its potential as a therapeutic agent.
Antimicrobial Studies
In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated significant inhibitory effects against common pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.
Anticancer Activity
A notable research effort focused on the anticancer properties of this compound revealed its ability to inhibit the proliferation of cancer cell lines effectively. The concentrations required for this inhibition did not exhibit cytotoxic effects on normal cells, suggesting a promising therapeutic application.
Mechanism of Action
The mechanism of action of Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the ethyl ester group can undergo hydrolysis to release the active quinoline derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Key Observations:
- Substituent Effects: The target compound’s 8-methyl group likely improves steric stability compared to bromo (electron-withdrawing) in . The 2-(trifluoromethyl)benzylamino group at position 4 enhances receptor binding via hydrophobic and π-π interactions, contrasting with morpholinoethoxy (polar) in or hydroxy (hydrogen-bonding) in .
- Molecular Weight : The target (~447 g/mol) is mid-range, suggesting moderate bioavailability compared to bulkier analogs like (~791 g/mol), which may face solubility challenges.
Crystallographic and Computational Analysis
Software such as SHELX (for refinement ), Mercury CSD (for crystal packing visualization ), and WinGX (for geometry analysis ) are critical for comparing molecular conformations. For example:
- The trifluoromethyl group in the target compound may induce specific crystal packing via CF₃···π interactions, differing from morpholinoethoxy analogs’ hydrogen-bonding networks.
- Quinoline derivatives like and exhibit planar aromatic cores, but dihydroquinoline/dihydroisoquinoline scaffolds (target and ) introduce subtle conformational flexibility.
Biological Activity
Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester and a trifluoromethyl group. This structural configuration is believed to contribute to its biological activity.
Structure Overview
| Component | Description |
|---|---|
| Core Structure | Quinoline derivative |
| Functional Groups | Ethyl ester, trifluoromethyl |
| Molecular Formula | C19H18F3N2O3 |
| Molecular Weight | 368.35 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- DNA Gyrase Inhibition : Studies have shown that derivatives of quinoline compounds can inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. The IC50 values for related compounds indicate significant inhibitory activity, suggesting that this compound may exhibit similar effects .
- Antiproliferative Activity : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds targeting vascular endothelial growth factor receptor (VEGFR-2) have shown promising results in reducing tumor growth .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. It may interact with bacterial efflux pumps, enhancing its efficacy against resistant strains .
Case Studies
- Antibacterial Activity : In a study evaluating the antibacterial properties of related quinoline derivatives, significant inhibition was observed against Escherichia coli when combined with efflux pump inhibitors. The compound demonstrated an IC50 value indicating strong antibacterial properties .
- Anticancer Potential : A series of tests on cancer cell lines (HepG2, MCF-7) revealed that related compounds exhibited moderate cytotoxicity and inhibited cell proliferation effectively at micromolar concentrations .
- Toxicological Assessment : Preliminary assessments suggest low toxicity in normal cells while maintaining efficacy against cancerous cells, which is crucial for therapeutic applications .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | IC50 (μM) against DNA Gyrase | Anticancer Activity | Antibacterial Activity |
|---|---|---|---|
| Ethyl 8-methyl-... | TBD | Moderate | Strong |
| Compound 13 | 0.98 | Low | ≤0.03 |
| Compound 16b | 0.56 | High | Moderate |
Q & A
Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, starting with condensation reactions between substituted anilines and tricarbonyl derivatives. For example, triethyl methanetricarboxylate reacts with N-substituted anilines under reflux in ethanol to form the quinoline core . Key parameters include:
- Temperature control : Elevated temperatures (80–100°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is preferred for large-scale synthesis due to cost and safety .
- Catalysts : Acidic or basic conditions (e.g., H₂SO₄ or Et₃N) influence regioselectivity during amination steps .
Yields range from 60–85%, with purity >95% achievable via recrystallization in ethanol/water mixtures .
Q. What spectroscopic and analytical techniques are recommended for confirming structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., trifluoromethyl and benzylamino groups). For instance, the benzylamino proton resonates at δ 4.5–5.0 ppm as a singlet .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and NH (~3300 cm⁻¹) groups validate functional groups .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous quinoline derivatives .
Q. What are the critical handling and storage protocols for this compound?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Electrostatic discharge precautions are essential due to fluorinated groups .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture-sensitive conditions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the impact of trifluoromethyl and benzylamino substituents on biological activity?
- Structural analogs : Synthesize derivatives with varying substituents (e.g., replacing trifluoromethyl with methyl or chlorine) to assess electronic and steric effects .
- Biological assays : Test against bacterial/fungal strains (e.g., S. aureus, E. coli) to correlate substituent effects with MIC (minimum inhibitory concentration) values .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., DNA gyrase) .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?
- Validation with multiple techniques : If NMR data conflicts with X-ray structures (e.g., unexpected tautomerism), use dynamic NMR or variable-temperature studies to probe conformational flexibility .
- DFT calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated spectra to identify discrepancies in bond angles or torsional strains .
- Crystallographic refinement : Re-analyze diffraction data with software like SHELXL to adjust thermal parameters and occupancy ratios .
Q. What in vitro/in vivo models are appropriate for assessing pharmacological potential?
- In vitro :
- In vivo :
- Murine infection models : Assess efficacy in systemic infections (e.g., thigh abscess models) with pharmacokinetic profiling (AUC, Cₘₐₓ) .
Q. How do structural analogs differ in their mechanisms of action, and what SAR trends exist?
-
Key SAR findings :
Substituent Effect on Activity Reference Trifluoromethyl Enhances lipophilicity and target binding Benzylamino Improves solubility via H-bonding Methoxy (C-8) Reduces bacterial resistance -
Mechanistic divergence : Analogs with bulkier substituents (e.g., cyclopropyl) may inhibit topoisomerase IV, while smaller groups (e.g., methyl) target DNA gyrase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
